4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVTYSMYHSVDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057841 | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84449-80-9 | |
| Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the etherification of methyl 4-hydroxybenzoate using β-chloroethylpiperidine hydrochloride under alkaline conditions. Potassium carbonate (K₂CO₃) serves as both a base and a desiccant, facilitating the nucleophilic displacement of chloride by the phenoxide ion. Typical conditions include:
-
Solvent: Polar aprotic solvents like amyl acetate or isopropyl acetate
-
Temperature: 75–125°C
Post-reaction, the intermediate methyl ester is hydrolyzed using concentrated hydrochloric acid (HCl) to yield the free carboxylic acid, which is subsequently converted to the hydrochloride salt via acidification.
Experimental Optimization
Key variables impacting yield and purity include:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent Polarity | Amyl acetate > Isopropyl acetate | Higher polarity increases reaction rate |
| Temperature | 115–120°C | Accelerates substitution without side reactions |
| Molar Ratio (K₂CO₃) | 1.5–2.0 equivalents | Ensures complete deprotonation |
For example, heating methyl 4-hydroxybenzoate (7.61 g) with β-chloroethylpiperidine hydrochloride (11.05 g) in amyl acetate at 115–120°C for 4 hours achieved an 83.6% yield after hydrolysis. Prolonged heating (>20 hours) in isopropyl acetate at 75–80°C similarly yielded 95.3%, demonstrating solvent-dependent kinetics.
In Situ Acid Chloride Formation
An alternative method, detailed in patent literature, bypasses ester intermediates by directly converting 4-(2-piperidinoethoxy)benzoic acid to its acid chloride hydrochloride. This route is integral to raloxifene synthesis and minimizes isolation steps.
Reaction Workflow
Critical Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Catalyst | Pyridine (1–5 mol%) | Neutralizes HCl, prevents side reactions |
| Solvent | Methylene chloride | Enhances SOCl₂ reactivity |
| Temperature | 25–40°C | Balances reaction rate and safety |
This method’s key advantage lies in its integration into multi-step syntheses. For instance, the acid chloride intermediate reacts directly with benzo[b]thiophene derivatives in the presence of AlCl₃, streamlining raloxifene production.
Comparative Analysis of Methodologies
Yield and Purity
| Method | Average Yield | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Nucleophilic Substitution | 83–95% | >95% | Lengthy hydrolysis step |
| In Situ Acid Chloride | 85–90% | >98% | Requires strict anhydrous conditions |
Industrial Scalability
-
Nucleophilic Substitution: Suitable for large-scale production due to robust solvent systems (amyl acetate) and straightforward workup.
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In Situ Acid Chloride: Preferred for continuous manufacturing but demands precise control over chlorination conditions.
Purification Techniques
Recrystallization
The hydrochloride salt is purified via recrystallization from ethanol/water or acetone/water mixtures. Cooling the saturated solution to 0–5°C induces crystallization, yielding needle-like crystals with >99% purity.
Chromatography
For research-scale applications, silica gel column chromatography using methanol/dichloromethane (1:9 v/v) effectively separates residual esters or unreacted starting materials.
Emerging Methodologies and Innovations
Recent advances focus on solvent-free mechanochemical synthesis and flow chemistry. Preliminary studies indicate that ball-milling methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride and K₂CO₃ achieves 88% yield in 2 hours, eliminating solvent waste .
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidinoethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group by a nucleophile on the aromatic ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acid derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride typically involves:
- Starting Materials : 4-Hydroxybenzoic acid and 2-Chloroethylpiperidine.
- Reaction Conditions :
- Temperature : 80-100°C
- Solvent : Dimethylformamide (DMF)
- Reaction Time : 12-24 hours
- Process Overview :
- Nucleophilic substitution occurs where the hydroxyl group of benzoic acid is replaced by the piperidinoethoxy group, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Medicinal Chemistry
This compound is primarily utilized in the synthesis of pharmaceutical compounds, especially those exhibiting potential antineoplastic (anti-cancer) activities. Its structure allows it to interact with various biological targets, making it a valuable intermediate in drug development.
Biological Studies
This compound is employed in biological research for:
- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes, which can lead to therapeutic applications.
- Receptor Binding Assays : Understanding how it interacts with different receptors, contributing to the development of new drugs.
Industrial Applications
In industrial settings, this compound serves as a building block for creating complex organic molecules and specialty chemicals. Its unique properties enable its use in:
- Developing new materials with enhanced functionalities.
- Creating pesticides and other agricultural chemicals that leverage its structural features for improved efficacy.
Case Studies
-
Antineoplastic Activity
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
-
Enzyme Interaction
- Research highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, indicating possible applications in anti-inflammatory drug development.
-
Fluorescent Probes
- Derivatives of this compound have been developed as fluorescent molecular probes for detecting nanoparticles, showcasing its versatility beyond traditional medicinal applications.
Mechanism of Action
The mechanism of action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substitution Patterns: Ortho vs. Para Substitution: 2-(Piperidin-1-yl)benzoic acid hydrochloride (ortho-substitution) exhibits reduced metabolic stability compared to the para-substituted 4-(2-Piperidinoethoxy) analog, impacting its analgesic efficacy . Halogenation: The iodine atom in 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride enhances receptor binding affinity, making it suitable for targeted therapies .
Functional Group Variations: Hydrochloride Salt: The hydrochloride form of 4-(2-Piperidinoethoxy)benzoic acid improves aqueous solubility, unlike its non-salt analogs (e.g., (E)-4-(Piperidin-1-yl)but-2-enoic acid), which are less stable in biological systems . Piperidine vs. Dimethylamino: Replacing piperidine with a dimethylamino group (as in 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride) alters electronic properties, affecting reactivity in oxidation/reduction reactions .
Pharmacological Profiles: Raloxifene Hydrochloride: While structurally distinct (thiophene core), Raloxifene shares the ethoxy-piperidine motif, highlighting the importance of this group in estrogen receptor modulation . Impurity Standard Utility: this compound’s role as an impurity standard underscores its relevance in quality control during synthesis of piperidine-containing pharmaceuticals .
Biological Activity
Overview
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C14H19NO3·HCl. It features a piperidine ring linked to an ethoxy group and a benzoic acid moiety, which contributes to its unique biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity by either inhibiting the active site or altering receptor function through allosteric binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes by blocking their active sites, which is critical in pathways related to inflammation and pain management.
- Receptor Modulation : It can bind to specific receptors, potentially affecting signal transduction pathways involved in various physiological responses.
Biological Activities
This compound has demonstrated several notable biological activities:
- Antihistaminic Effects : It exhibits the ability to block histamine receptors, which can be beneficial in treating allergic reactions.
- Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation, making it a candidate for anti-inflammatory therapies.
- Analgesic Effects : Its potential to alleviate pain has been explored in various studies, suggesting its utility in pain management.
Case Studies and Experimental Data
-
Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of this compound, it was administered to laboratory rats subjected to carrageenan-induced paw edema. The results indicated significant inhibition of edema development, comparable to established anti-inflammatory drugs such as diclofenac.
Dosage (mg/kg) Edema Inhibition (%) at 1h Edema Inhibition (%) at 3h 5 19.5 14.2 25 63.1 61.5 125 48.9 58.3 Diclofenac (10) 77.2 73.1 - Antihistaminic Activity : Another study highlighted its ability to block histamine-induced responses in vitro, suggesting its potential use as an antihistamine agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds that also exhibit anti-inflammatory and antihistaminic properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid | Piperidine ring, benzoic acid | Anti-inflammatory |
| 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride | Same as above but as hydrochloride salt | Enhanced solubility and bioavailability |
| Raloxifene | Selective estrogen receptor modulator | Anti-estrogenic effects |
Synthesis and Preparation
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-hydroxybenzoic acid and 2-chloroethylpiperidine in the presence of a base like potassium carbonate. The reaction conditions include:
- Temperature : 80-100°C
- Solvent : Dimethylformamide (DMF)
- Reaction Time : 12-24 hours
Q & A
Q. Q: What are the key identifiers (CAS, EC numbers) for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, and how are they used in regulatory documentation?
A:
- CAS Number : 84449-80-9 .
- EC Number : 401-540-3 (registered 31/05/2013) .
These identifiers are critical for regulatory compliance, enabling accurate referencing in safety reports, patent filings, and cross-referencing in databases like PubChem. Researchers should verify these numbers against the European Chemicals Agency (ECHA) or local regulatory bodies to ensure alignment with regional chemical inventories.
Safety Handling and Risk Mitigation
Q. Q: What safety protocols are recommended for handling this compound given limited toxicity data?
A:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation .
- Emergency Measures : Rinse exposed skin/eyes immediately with water; seek medical attention for ingestion .
- SDS Reference : Consult updated SDS from suppliers (e.g., KISHIDA CHEMICAL CO., LTD. or Ambeed, Inc. ), noting that GHS classification may be incomplete .
Synthesis and Reaction Optimization
Q. Q: What synthetic routes and reaction conditions are reported for analogous piperidine-containing benzoic acid derivatives?
A:
- Key Steps :
- Substitution : Use halogenating agents (e.g., Br₂/Cl₂) with catalysts for piperidine ring modifications .
- Oxidation : KMnO₄ in acidic media to introduce carboxyl groups .
- Etherification : Employ Williamson synthesis for ethoxy linkage formation .
- Challenges : Optimize temperature (e.g., 60–80°C for substitution ) and solvent polarity to minimize byproducts.
Q. Table 1: Common Reagents for Functionalization
| Reaction Type | Reagents/Conditions | Reference |
|---|---|---|
| Substitution | Br₂, Cl₂ (catalyst) | |
| Oxidation | KMnO₄ (H⁺) | |
| Reduction | NaBH₄ (MeOH) |
Analytical Characterization
Q. Q: Which analytical techniques are most effective for structural confirmation and purity assessment?
A:
- NMR : ¹H/¹³C NMR to confirm piperidine and benzoic acid moieties .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity >98% .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀ClNO₃) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values .
Advanced Applications in Drug Development
Q. Q: How can the structural features of this compound be leveraged in medicinal chemistry?
A:
- Pharmacophore Design : The piperidine-ethoxy group enhances blood-brain barrier penetration, making it suitable for CNS-targeting prodrugs .
- Prodrug Synthesis : Esterify the benzoic acid group to improve bioavailability .
- SAR Studies : Modify the piperidine substituents (e.g., dimethyl groups ) to study receptor binding affinity.
Addressing Data Contradictions in Toxicity Profiles
Q. Q: How should researchers reconcile discrepancies in safety data between sources?
A:
- Triangulate Data : Cross-reference SDS from multiple suppliers (e.g., KISHIDA , Ambeed ) and PubChem .
- Precautionary Principle : Assume moderate toxicity (LD₅₀ unknown) and adhere to ALARA (As Low As Reasonably Achievable) exposure limits .
- In Silico Tools : Use QSAR models (e.g., EPA TEST) to predict acute toxicity .
Regulatory Compliance in Cross-Border Research
Q. Q: What regional regulatory considerations apply to this compound?
A:
- EU : Comply with REACH via EC 401-540-3 .
- Japan : Follow NITE GHS classifications .
- US : Ensure TSCA listing and OSHA-compliant labeling .
Maintain a regulatory logbook documenting compliance checks for audits.
Stability and Storage Recommendations
Q. Q: What storage conditions prevent degradation of this hydrochloride salt?
A:
- Temperature : Store at 2–8°C in airtight containers .
- Humidity : Use desiccants to avoid hydrolysis of the ethoxy group .
- Light Sensitivity : Protect from UV light using amber glass .
Troubleshooting Synthetic Byproducts
Q. Q: How can researchers minimize byproducts during etherification?
A:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalysis : Add KI to accelerate SN2 mechanisms .
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Environmental Impact Assessment
Q. Q: What ecotoxicological precautions are advised for disposal?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
